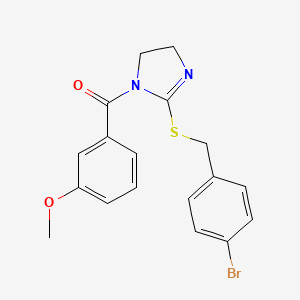
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for its role in biological systems and interaction with histidine-containing enzymes.
- Bromobenzylthio group : Imparts unique electronic properties and potential for halogen bonding.
- Methoxyphenyl group : Suggests possible interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit diverse antimicrobial activities. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets. A comparative analysis of related compounds shows that those containing bromine and sulfur often demonstrate increased potency against bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |
| 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |
| 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |
This table illustrates how the specific combination of thioether, imidazole, and ketone functionalities in the target compound may confer unique properties compared to others.
Anticancer Potential
Research has shown that imidazole derivatives can exhibit significant anticancer activity. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of cancer cell lines. The mechanism often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. This suggests that the target compound may also possess similar anticancer properties due to its structural characteristics.
The biological activity of this compound likely involves:
- Enzyme Interaction : The imidazole ring can interact with enzymes containing histidine residues.
- Receptor Modulation : The bromobenzylthio group may facilitate binding to specific receptors, influencing various signaling pathways.
- Stability Enhancement : The methoxy group could enhance the compound's stability and solubility in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromobenzyl substituents showed enhanced activity compared to their non-brominated counterparts.
- Anticancer Activity Assessment : In vitro assays demonstrated that similar imidazole compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of electron-donating groups like methoxy significantly improved their activity.
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDKRYTABUKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














